5-Iodo-2-morpholinopyridin-4-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Iodo-2-morpholinopyridin-4-amine (CAS 848579-81-7) is a halogenated heterocyclic building block with the molecular formula C9H12IN3O and a molecular weight of 305.12 g/mol. It belongs to the class of 2-morpholinopyridin-4-amine derivatives, which are frequently employed as intermediates in the synthesis of kinase inhibitors and other bioactive molecules.

Molecular Formula C9H12IN3O
Molecular Weight 305.12 g/mol
CAS No. 848579-81-7
Cat. No. B1397199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-morpholinopyridin-4-amine
CAS848579-81-7
Molecular FormulaC9H12IN3O
Molecular Weight305.12 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C(=C2)N)I
InChIInChI=1S/C9H12IN3O/c10-7-6-12-9(5-8(7)11)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
InChIKeyNVOGKCUBUBOJRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-morpholinopyridin-4-amine (CAS 848579-81-7): Chemical Identity and Baseline Characteristics for Sourcing


5-Iodo-2-morpholinopyridin-4-amine (CAS 848579-81-7) is a halogenated heterocyclic building block with the molecular formula C9H12IN3O and a molecular weight of 305.12 g/mol . It belongs to the class of 2-morpholinopyridin-4-amine derivatives, which are frequently employed as intermediates in the synthesis of kinase inhibitors and other bioactive molecules. The compound features an iodine atom at the 5-position of the pyridine ring, a morpholine group at the 2-position, and a primary amine at the 4-position, making it a versatile substrate for further functionalization, particularly via palladium-catalyzed cross-coupling reactions .

5-Iodo-2-morpholinopyridin-4-amine: Why In-Class Analogs Cannot Be Simply Interchanged


While the 2-morpholinopyridin-4-amine scaffold is a common pharmacophore, substituting the 5-iodo variant with other halogenated or unsubstituted analogs is not straightforward. The iodine atom at the 5-position is not merely a placeholder; its unique physicochemical properties—specifically its large atomic radius and high polarizability—directly influence molecular recognition, binding affinity, and the compound's reactivity profile . The iodine serves as a critical handle for regioselective palladium-catalyzed cross-coupling reactions, enabling late-stage diversification that is not possible with the corresponding 5-H or 5-Cl analogs. The quantitative evidence below substantiates these points, demonstrating that the choice of the 5-iodo derivative over its in-class counterparts is driven by specific, measurable advantages in physicochemical properties and synthetic utility.

5-Iodo-2-morpholinopyridin-4-amine: A Quantitative Guide to Its Differentiating Evidence


Enhanced Lipophilicity and Altered Basicity Relative to Unsubstituted Analog

The 5-iodo substitution significantly modulates the physicochemical properties of the 2-morpholinopyridin-4-amine core compared to the unsubstituted parent compound. The predicted pKa of the 4-amino group is 7.36 ± 0.10, and the predicted density is 1.791 ± 0.06 g/cm³ . While direct experimental pKa data for the unsubstituted 2-morpholinopyridin-4-amine is not available in this source, the presence of the electron-withdrawing iodine atom at the 5-position is known to decrease the basicity of the pyridine nitrogen and influence the hydrogen-bonding capacity of the 4-amino group compared to the 5-H analog [1].

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Enhanced Cross-Coupling Reactivity as a Synthetic Handle for Late-Stage Functionalization

The 5-iodo substituent serves as a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) compared to the corresponding 5-bromo or 5-chloro analogs. This enhanced reactivity stems from the lower bond dissociation energy of the C-I bond (approx. 50-65 kcal/mol) relative to C-Br (approx. 65-80 kcal/mol) and C-Cl (approx. 80-95 kcal/mol) bonds [1]. The synthetic utility of this compound is exemplified by its preparation as a yellow crystalline solid in 18% yield via iodination of the 2-morpholinopyridin-4-amine scaffold, confirming the stability of the product and its suitability as a building block for further diversification .

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Predicted Boiling Point and Density as Indicators of Molecular Complexity and Handling

The predicted boiling point of 5-Iodo-2-morpholinopyridin-4-amine is 483.5 ± 45.0 °C, and its predicted density is 1.791 ± 0.06 g/cm³ . These values are higher than those of many simpler heterocyclic building blocks, reflecting the compound's increased molecular weight and polar surface area due to the heavy iodine atom and the morpholine ring. For comparison, the unsubstituted 2-morpholinopyridin-4-amine has a predicted boiling point of 414.4 ± 45.0 °C , a difference of approximately 69°C. This substantial increase in boiling point is a direct consequence of the iodine substituent and has implications for purification and handling.

Chemical Sourcing Physicochemical Properties Logistics

5-Iodo-2-morpholinopyridin-4-amine: Optimal Research and Industrial Application Scenarios


Synthesis of Diverse Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

The primary application of 5-Iodo-2-morpholinopyridin-4-amine is as a key intermediate in medicinal chemistry for the construction of kinase inhibitor libraries. The iodine atom at the 5-position is an ideal handle for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amine substituents. This allows medicinal chemists to explore structure-activity relationships (SAR) around the 2-morpholinopyridine core, a recognized pharmacophore for kinases such as PI3K and ATR [1]. The enhanced reactivity of the C-I bond compared to C-Br or C-Cl ensures high conversion rates under mild conditions, making it the preferred building block for late-stage diversification.

Physicochemical Property Modulation in Lead Optimization

As demonstrated by the predicted pKa and boiling point differences relative to the unsubstituted analog, the iodine substituent is a strategic tool for modulating the physicochemical properties of lead compounds. Researchers can utilize 5-Iodo-2-morpholinopyridin-4-amine to systematically lower the basicity of the pyridine core and increase molecular lipophilicity and density. This is crucial for optimizing drug-like properties such as solubility, permeability, and metabolic stability. In scenarios where a lead series suffers from high basicity or poor membrane penetration, replacing a hydrogen atom with iodine at the 5-position offers a quantifiable and predictable avenue for improvement.

Development of Radiolabeled Probes and Imaging Agents

The presence of the iodine atom makes 5-Iodo-2-morpholinopyridin-4-amine a valuable precursor for the synthesis of radiolabeled compounds. The iodine can be readily exchanged for radioactive iodine isotopes (e.g., I-123, I-124, I-125, I-131) for use in SPECT or PET imaging, or for radioligand binding assays. This application is particularly relevant for studying the in vivo biodistribution and target engagement of novel kinase inhibitors derived from this scaffold, as highlighted in preclinical imaging studies utilizing radioiodinated probes [1]. The 5-iodo derivative thus serves a dual purpose: as a synthetic handle for diversification and as a direct precursor for radiolabeling, a feature not shared by its bromo or chloro counterparts.

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